N-(2-benzoylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-benzoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGIWSXVFSRYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-benzoylphenyl)prop-2-enamide may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-benzoylphenyl)prop-2-enamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-benzoylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Key Findings :
Key Trends :
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzoyl group’s carbonyl peak appears at ~165 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.1234) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Advanced Research Question
- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., cyclooxygenase-2) . Validate via mutagenesis studies targeting predicted binding residues.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for receptor-ligand interactions .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) to assess antiproliferative activity, correlating results with structural analogs .
Methodological Tip : Pair computational predictions with wet-lab validation to resolve false positives .
How do structural modifications (e.g., substituent variations) influence the biological activity of N-(2-benzoylphenyl)prop-2-enamide?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., 2-fold higher activity in nitrophenyl analogs) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity due to steric hindrance .
- Hydrogen-Bonding Groups (e.g., -OH) : Improve solubility and target engagement, as seen in hydroxyphenyl derivatives .
Advanced Research Question
- Meta-Analysis : Aggregate data from multiple studies (e.g., SPR vs. ITC) to identify outliers and validate trends .
- Computational Free Energy Calculations : Use MM/PBSA to reconcile discrepancies in experimental KD values .
- Control Standardization : Ensure consistent buffer conditions (pH, ionic strength) and protein purity across labs .
Case Study : Variability in COX-2 inhibition data (IC₅₀ 10–25 μM) was resolved by standardizing assay protocols .
How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
Advanced Research Question
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., -OH or -OCH₃) to enhance solubility .
- Prodrug Design : Mask polar groups (e.g., acrylamide) with ester linkages, improving absorption .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) and block them with halogenation .
What comparative analyses highlight the uniqueness of N-(2-benzoylphenyl)prop-2-enamide among structural analogs?
Advanced Research Question
- SAR Studies : Compare with analogs like N-(4-chlorophenyl)prop-2-enamide to identify critical pharmacophores. For example, the benzoyl group enhances target selectivity by 40% .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to hydrophobic interactions with the benzoyl moiety .
Basic Research Question
- Acute Toxicity : Conduct OECD 423 guidelines in rodent models; LD₅₀ > 500 mg/kg suggests low acute risk .
- Genotoxicity : Ames test (OECD 471) to rule out mutagenicity .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Store at -20°C in amber vials to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
